Moxifloxacin Hydrochloride-13CD3
Description
Chemical Identity and Structural Characteristics
This compound possesses a well-defined molecular identity characterized by the Chemical Abstracts Service registry number 1246816-75-0. The compound exhibits the molecular formula C20¹³CH22D3ClFN3O4, incorporating both carbon-13 and deuterium isotopic substitutions within the standard moxifloxacin hydrochloride framework. The molecular weight of this labeled variant is recorded as 441.92 grams per mole, reflecting the mass contribution of the incorporated heavy isotopes. Alternative molecular weight measurements of 405.45 grams per mole have been reported for the free base form, excluding the hydrochloride salt component.
The structural architecture of this compound maintains the core fluorinated quinolone backbone characteristic of its unlabeled counterpart while strategically incorporating stable isotopes at specific positions. The compound retains the fundamental 8-methoxyquinolone configuration that defines its pharmaceutical class, with the isotopic labels positioned to maximize analytical utility without compromising molecular integrity. The International Union of Pure and Applied Chemistry nomenclature describes the compound as 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(1-13C)methoxy)quinoline-3-carboxylic acid hydrochloride.
Physical characteristics of this compound include a melting point exceeding 215 degrees Celsius with decomposition. The compound demonstrates slight solubility in dimethyl sulfoxide and methanol, properties that influence its preparation and analytical applications. High-performance liquid chromatography analysis confirms purity levels exceeding 95 percent, with isotopic enrichment achieving greater than 99 percent for both carbon-13 and deuterium atoms.
| Property | Specification |
|---|---|
| Chemical Abstracts Service Number | 1246816-75-0 |
| Molecular Formula | C20¹³CH22D3ClFN3O4 |
| Molecular Weight | 441.92 g/mol |
| Melting Point | >215°C (decomposition) |
| Purity | >95% by High-Performance Liquid Chromatography |
| Isotopic Enrichment | >99% ¹³C, >99% D |
| Solubility | Slight in dimethyl sulfoxide, methanol |
Role as a Stable Isotope-Labeled Analog in Pharmaceutical Research
Stable isotope-labeled compounds like this compound serve critical functions in modern pharmaceutical research by enabling precise molecular tracking and quantification across diverse experimental systems. The incorporation of carbon-13 and deuterium isotopes creates analytical advantages without altering fundamental chemical properties, making these compounds invaluable for pharmacokinetic studies where accurate measurement of drug distribution, metabolism, and elimination is essential. Mass spectrometry applications particularly benefit from the distinct mass signatures provided by isotopic labeling, allowing researchers to differentiate between endogenous compounds and administered drugs with exceptional precision.
Quantitative mass spectrometry imaging represents one of the most sophisticated applications of this compound, where the compound serves as an internal standard for accurate tissue distribution analysis. Research has demonstrated the effectiveness of deuterated internal standards in eliminating matrix effects and improving quantification accuracy in biological tissues, with studies showing significant improvements in measurement precision when isotopically labeled compounds are employed. The uniform deposition of internal standards onto tissue sections enables accurate determination of drug distribution patterns while compensating for variations in matrix composition and desorption efficiency across different tissue types.
Metabolic pathway studies represent another crucial application domain where this compound provides unique analytical capabilities. Stable isotope labeling allows researchers to study metabolic pathways in living systems safely, tracking the fate of administered compounds through complex biological processes without introducing potentially harmful radioactive materials. The technique enables comprehensive investigation of drug metabolism, bioavailability, and pharmacokinetic parameters essential for pharmaceutical development and optimization.
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(113C)methoxy)quinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-XPTSQQLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858151 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-75-0 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis Using Acid Addition Salt Purification
A pivotal method, derived from EP1992626A1 , involves synthesizing moxifloxacin base followed by acid addition salt formation to enhance purity (). For the labeled variant, the process begins with 1-cyclopropyl-6,7-difluoro-8-(¹³CD₃-methoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is reacted with [S,S]-2,8-diazabicyclo[4.3.0]nonane in dimethylsulfoxide (DMSO) at 65–70°C for 6–8 hours ().
Key Steps:
-
Coupling Reaction : The quinoline carboxylic acid derivative and diazabicyclononane undergo nucleophilic substitution in DMSO, forming the moxifloxacin base.
-
Acid Addition Salt Formation : The base is treated with L-(+)-tartaric acid in ethanol/water at 75–80°C, precipitating the tartrate salt. This step reduces chiral impurities (e.g., R,R isomer) from 5% to <0.1% ().
-
Hydrochloride Conversion : The tartrate salt is acidified with hydrochloric acid in methanol at 20–30°C, yielding this compound monohydrate as needle-shaped crystals ().
Table 1: Reaction Conditions for Acid Addition Salt Method
Direct Crystallization via Methanolic Hydrochloric Acid
An alternative approach from WO2008059223A2 bypasses intermediate salt formation by directly converting moxifloxacin base to the hydrochloride form using methanolic HCl (). For the labeled compound, this method ensures high crystallinity and avoids hydrate formation.
Procedure:
-
Base Preparation : The isotopically labeled moxifloxacin base is suspended in anhydrous methanol.
-
Acidification : Methanolic HCl (10–15% HCl gas) is added at 25–30°C, adjusting the pH to 1.0–2.0.
-
Crystallization : The mixture is chilled to 0–5°C, inducing precipitation of this compound Form C, characterized by X-ray diffraction peaks at 15.08°, 27.86°, and 28.22° ().
Advantages:
-
Eliminates the need for intermediate salt isolation.
Isotopic Labeling Strategies
The incorporation of ¹³C and deuterium into the methoxy group requires specialized precursors. Commercial suppliers like Clearsynth synthesize labeled intermediates such as ¹³CD₃-methanol, which is used to prepare 8-(¹³CD₃-methoxy)-quinoline precursors ().
Critical Considerations:
-
Isotopic Purity : Suppliers guarantee >99% isotopic enrichment, verified by mass spectrometry ().
-
Synthetic Compatibility : Labeled precursors must withstand high-temperature reactions (e.g., 100°C in DMSO) without isotopic scrambling ().
Analytical Validation and Quality Control
The final product is validated using:
-
X-ray Diffraction (XRD) : Confirms crystalline Form C with distinct peaks ().
-
Chiral HPLC : Ensures enantiomeric purity (R,R isomer <0.1%) ().
-
Isotopic Ratio Analysis : Mass spectrometry quantifies ¹³C and deuterium incorporation ().
Table 2: Analytical Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Purity | >99% ¹³C, >98% D₃ | MS |
| Chiral Purity | S,S isomer >99.9% | Chiral HPLC |
| Crystallinity | Form C (XRD peaks) | XRD |
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin Hydrochloride-13CD3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Moxifloxacin Hydrochloride-13CD3 is widely used in scientific research due to its stable isotope label, which allows for precise tracking and analysis. Its applications include:
Chemistry: Used in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new antibiotics and in quality control processes
Mechanism of Action
Moxifloxacin Hydrochloride-13CD3 exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Key Features :
- Purity : >95% (HPLC), ensuring reliability in quantitative analyses .
- Storage : Requires storage at -20°C to maintain stability, with transport at room temperature .
- Applications : Used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to trace drug metabolism, quantify parent compounds in biological matrices, and study resistance mechanisms .
Its structure includes a cyclopropyl group and a pyrrolopyridinyl moiety, critical for binding to bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Moxifloxacin Hydrochloride-13CD3 is compared below with its non-isotopic counterpart and other labeled derivatives to highlight distinctions in physicochemical properties and applications.
Non-Labeled Moxifloxacin Hydrochloride
| Parameter | This compound | Non-Labeled Moxifloxacin Hydrochloride |
|---|---|---|
| CAS Number | 1246816-75-0 | 186826-86-8 |
| Molecular Formula | C₂₀¹³CH₂₁D₃FN₃O₄ | C₂₁H₂₄FN₃O₄·HCl |
| Molecular Weight | 405.45 g/mol | 437.89 g/mol |
| Isotopic Substitution | ¹³C and ³D at methoxy group | None |
| Primary Use | Analytical standard | Therapeutic agent for bacterial infections |
| Detection Sensitivity | High (MS/MS) | Moderate (UV-HPLC) |
The isotopic variant is indispensable for distinguishing endogenous metabolites from administered drugs in biological samples, whereas the non-labeled form is used clinically for treating tuberculosis (TB) and respiratory infections .
Other Isotope-Labeled Moxifloxacin Derivatives
This compound is distinct in its site-specific labeling (methoxy group), which minimizes isotopic interference during fragmentation in MS analyses.
Research Findings and Pharmacodynamic Insights
- Resistance Mechanisms : Moxifloxacin’s MPC (mutant prevention concentration) is critical for suppressing resistance; however, suboptimal dosing can select for gyrA mutants in Streptococcus pneumoniae .
- Analytical Utility : The ¹³CD₃-labeled variant enables precise quantification of moxifloxacin in tissues, aiding studies on blood-brain barrier penetration and intracellular accumulation .
Stability and Regulatory Considerations
Stable isotope-labeled standards like this compound must comply with ISO/IEC 17025 guidelines for reference materials. Its synthesis involves deuterium exchange under controlled conditions to ensure isotopic fidelity, validated via high-resolution MS .
Biological Activity
Moxifloxacin hydrochloride-13CD3 is a labeled derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and therapeutic efficacy against various bacterial pathogens. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Moxifloxacin acts primarily by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The binding of moxifloxacin to these enzymes prevents the necessary unwinding of DNA required for replication, ultimately leading to bacterial cell death. Notably, moxifloxacin has a significantly higher affinity for bacterial DNA gyrase compared to mammalian enzymes, which contributes to its selective antibacterial activity .
Key Pharmacodynamic Properties
- Bactericidal Activity : Moxifloxacin is classified as a bactericidal agent, meaning it kills bacteria rather than merely inhibiting their growth.
- Concentration-Dependent Killing : The efficacy of moxifloxacin increases with higher concentrations, making it effective against both Gram-positive and Gram-negative bacteria .
- Resistance Profile : Moxifloxacin's unique binding characteristics reduce the likelihood of developing resistant bacterial strains compared to other antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~90% |
| Volume of Distribution | 1.7 to 2.7 L/kg |
| Protein Binding | ~50% |
| Half-Life | 11.5 - 15.6 hours |
| Metabolism | Primarily via glucuronide and sulfate conjugation |
Clinical Efficacy
Moxifloxacin is utilized in various clinical settings due to its broad-spectrum activity and favorable pharmacokinetic properties. It is particularly effective against respiratory tract infections, skin infections, and intra-abdominal infections.
Case Studies
-
Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) :
- A study demonstrated that moxifloxacin combined with linezolid showed synergistic effects in treating MDR-TB. The combination therapy resulted in a significant reduction in bacterial burden compared to standard treatments .
- The study employed a hollow-fiber model system to simulate drug interactions and assess efficacy over time.
-
Ocular Infections :
- Moxifloxacin hydrochloride ophthalmic solution (0.5%) has shown increased penetration into ocular tissues and excellent activity against common ocular pathogens such as Streptococcus and Staphylococcus species .
- Clinical trials indicated minimal ocular side effects while providing effective treatment for bacterial conjunctivitis.
Resistance Mechanisms
Despite its efficacy, some studies have indicated limited effectiveness against specific pathogens like Mycobacterium abscessus. Research found that the cumulative fraction of response was low across various dosages due to inherent resistance mechanisms in certain bacterial strains .
Q & A
Q. What analytical methodologies are recommended for quantifying Moxifloxacin Hydrochloride-13CD3 in biological matrices?
To quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) with UV or fluorescence detection, as outlined in pharmacopeial standards. The method involves:
- Preparing a Standard solution (6 mg/mL in water, diluted to 0.002 mg/mL with buffer) .
- Using deuterated internal standards to correct for matrix effects and ensure isotopic purity.
- Validating specificity via retention time matching with USP reference standards (e.g., ~14 minutes on a phenyl column) .
- Ensuring sensitivity by testing solutions at 0.05 mg/mL to confirm detection limits .
Q. How can researchers verify the structural integrity and isotopic labeling of this compound?
Q. What are the validated stability conditions for storing this compound in laboratory settings?
- Store in tight, light-resistant containers at room temperature to prevent photodegradation and moisture absorption .
- For long-term stability, refrigerate solutions (2–8°C) and protect from light, as demonstrated in sensitivity tests .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data when using this compound as a tracer in tissue penetration studies?
-
Use microdialysis techniques to measure unbound drug concentrations in tissues. Calculate absolute tissue concentrations by correcting for membrane recovery rates using the equation:
where is the relative recovery rate determined experimentally .
-
Validate results against HPLC-MS/MS data to resolve contradictions caused by protein binding or matrix interference .
Q. What experimental design considerations are critical for assessing the metabolic stability of this compound in hepatocyte models?
- Use isotope dilution assays to distinguish between parent compound and metabolites.
- Optimize incubation conditions (e.g., pH 7.4, 37°C) and sample quenching with acetonitrile to prevent degradation .
- Quantify deuterium retention via MS to confirm isotopic stability during metabolic transformations .
Q. How should researchers optimize chromatographic conditions to resolve co-elution issues with this compound and its degradation products?
- Adjust mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) to enhance separation on phenyl columns .
- Spike samples with USP Moxifloxacin Related Compound A RS to identify and quantify degradation peaks .
- Validate method robustness using forced degradation studies (heat, light, acid/base exposure) .
Q. What strategies mitigate variability in spectrofluorimetric quantification of this compound in complex biological samples?
- Employ derivatization techniques , such as reaction with Ce(IV) in acidic media, to enhance fluorescence signal specificity .
- Validate linearity across 0.1–100 µg/mL ranges and correct for autofluorescence using blank matrix samples .
- Cross-validate results with HPLC-MS to confirm accuracy in the presence of interfering compounds .
Data Analysis and Validation
Q. How can researchers statistically validate assay precision for this compound in multi-laboratory studies?
Q. What computational tools are recommended for modeling the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
